molecular formula C17H18O6 B149931 Agarotetrol

Agarotetrol

Cat. No.: B149931
M. Wt: 318.32 g/mol
InChI Key: CWMIROLCTHMEEO-JJXSEGSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: Agarotetrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different aromatic compounds.

    Reduction: Reduction reactions can modify the chromone structure of this compound.

    Substitution: this compound can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions include various low molecular weight aromatic compounds, such as benzylacetone, which contribute to the fragrance of agarwood .

Scientific Research Applications

Comparison with Similar Compounds

Agarotetrol is unique among chromone derivatives due to its ability to generate low molecular weight aromatic compounds upon heating . Similar compounds include:

    2-(2-Phenylethyl)chromone: Another chromone derivative found in agarwood.

    Oxidoagarochromone: A chromone derivative with epoxidated positions.

    2-(2-4’-Methoxyphenylethyl)chromone: A chromone derivative with a methoxy group.

This compound stands out due to its significant contribution to the fragrance of agarwood and its potential therapeutic effects .

Properties

IUPAC Name

(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMIROLCTHMEEO-JJXSEGSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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